REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[N:13]=[C:12]([CH2:14]O)[CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>ClCCl>[Cl:18][CH2:14][C:12]1[N:13]=[C:8]([NH:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:9]=[CH:10][CH:11]=1
|
Name
|
compound
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)NC1=CC=CC(=N1)CO
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the product that remains is directly reacted further
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1=CC=CC(=N1)NC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |